molecular formula C19H18BrNO4 B11610448 5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11610448
M. Wt: 404.3 g/mol
InChI Key: OMCNAXJJQBJMDK-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes bromine, hydroxyl, and indole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the bromination of precursor compounds and subsequent reactions to introduce the hydroxyl and indole groups. One common method involves the bromination of 2-hydroxyacetophenone derivatives, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups and indole structure, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propylindol-2-one

InChI

InChI=1S/C19H18BrNO4/c1-2-9-21-15-8-7-12(20)10-14(15)19(25,18(21)24)11-17(23)13-5-3-4-6-16(13)22/h3-8,10,22,25H,2,9,11H2,1H3

InChI Key

OMCNAXJJQBJMDK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

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